1-[4-ACETYL-1-(2-AMINOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE
Description
1-[4-ACETYL-1-(2-AMINOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE is a complex organic compound with a unique structure that includes an acetyl group, an aminophenyl group, and a dimethylpyrrole ring
Properties
IUPAC Name |
1-[4-acetyl-1-(2-aminophenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-9-15(11(3)19)16(12(4)20)10(2)18(9)14-8-6-5-7-13(14)17/h5-8H,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSRIYUSVHDHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=CC=C2N)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-ACETYL-1-(2-AMINOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of an acetylated aminophenyl compound with a dimethylpyrrole precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and high-temperature conditions. The use of catalysts and solvents is carefully controlled to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-ACETYL-1-(2-AMINOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the aminophenyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-ACETYL-1-(2-AMINOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-ACETYL-1-(2-AMINOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The acetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The aminophenyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The dimethylpyrrole ring provides structural stability and can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Aminoacetophenone: A simpler analog with similar functional groups but lacking the pyrrole ring.
4-Acetylaminophenol: Another analog with an acetyl group and an aminophenyl group but different overall structure.
Dimethylpyrrole derivatives: Compounds with similar pyrrole rings but different substituents.
Uniqueness
1-[4-ACETYL-1-(2-AMINOPHENYL)-2,5-DIMETHYL-1H
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
